2-(8,8a-Dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups and achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and related bicyclic structures. Examples include:
- (2R)-2-acetylamino-3-sulfanylpropanoic acid
- ®-2-acetylamino-3-mercaptopropanoic acid
Uniqueness
What sets (2R)-1,2,3,4,6,7,8,8a-Octahydro-8alpha,8aalpha-dimethyl-alpha-methylene-6-oxo-2-naphthaleneacetic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18) |
InChI Key |
GAWKUNMREBFQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.